Acide dibromo-isocyanurique

Vue d'ensemble

Description

Synthesis Analysis

Dibromoisocyanuric acid can be synthesized from isocyanuric acid through a reaction with lithium hydroxide (LiOH) and bromine (Br2) in water. The process involves stirring the mixture to dissolve the bromine, followed by cooling in a refrigerator for 24 hours. The product is then collected by filtration, washed with ice-cold bromine water, and dried in vacuo over potassium hydroxide (KOH) and phosphorus pentoxide (P2O5), resulting in an 88% yield. This synthesis method highlights the compound's accessibility for laboratory and industrial purposes (Virgil, 2001).

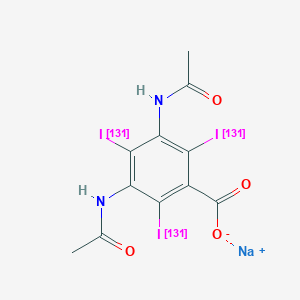

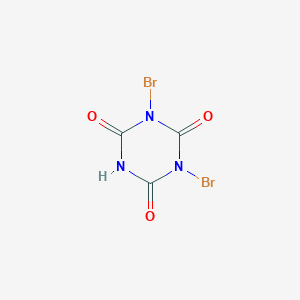

Molecular Structure Analysis

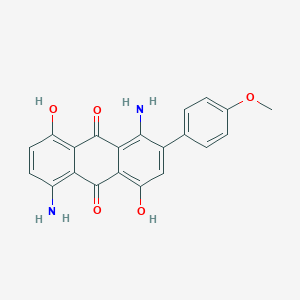

Dibromoisocyanuric acid is characterized by the presence of bromine atoms which significantly influence its chemical reactivity. The molecular structure, represented by the molecular weight (MW) of 286.87 and the chemical formula C3HBr2N3O3, is crucial for understanding its reactivity and interaction with other chemical species. The structure of dibromoisocyanuric acid allows for electrophilic bromination reactions, making it a powerful brominating agent for organic synthesis (Virgil, 2001).

Chemical Reactions and Properties

Dibromoisocyanuric acid is highly effective in the electrophilic bromination of aromatic compounds, oximes, and other substrates. Its reactivity is attributed to the highly positive character of the bromine atoms in its structure, making it superior to other N-bromo compounds in bromination reactions. The compound's ability to undergo diverse reactions, including interactions with alkali ions (salt formation) and tertiary nitrogen compounds (complex formation), underscores its versatility in organic chemistry (Gottardi, 1977).

Physical Properties Analysis

The physical properties of dibromoisocyanuric acid, such as its solubility in dichloromethane (CH2Cl2) and sulfuric acid (H2SO4), are important for its application in various chemical processes. It is an irritating solid, and precautions should be taken to avoid inhalation of the powder or contact with skin. Proper storage conditions include refrigeration and protection from light and moisture to prevent decomposition (Virgil, 2001).

Chemical Properties Analysis

The chemical behavior of dibromoisocyanuric acid is significantly influenced by its bromine content, which enables it to act as a powerful brominating agent. Its chemical reactivity includes the ability to participate in oxidation reactions, the formation of β-bromoethers, p-bromoacetates, and bromohydrins with high regioselectivity and good yields. These properties make dibromoisocyanuric acid a valuable reagent in organic synthesis, offering an efficient pathway for the introduction of bromine into organic molecules (Almeida, Esteves, & Mattos, 2006).

Applications De Recherche Scientifique

Agent de bromation

DBI est un agent porteur de brome qui joue un rôle important en chimie synthétique . La bromation est l'une des transformations les plus importantes en synthèse organique et peut être réalisée en utilisant du brome moléculaire ou des agents porteurs de brome . DBI est utilisé comme agent bromant dans ces processus .

Agent d'oxydation

DBI peut provoquer des oxydations dans les molécules organiques . Cela en fait un outil précieux en chimie organique synthétique, où les réactions d'oxydation sont souvent nécessaires .

Synthèse de substrats organiques halogénés

Les substrats organiques halogénés sont extrêmement importants en chimie en raison de leur rôle en synthèse organique comme composés de départ . DBI joue un rôle crucial dans la synthèse de ces substrats .

Transformation des amines hétérocycliques

DBI a été utilisé dans la transformation des amines hétérocycliques en composés azoïques . Il s'agit d'une application significative dans le domaine de la chimie organique .

Perbromations de composés aromatiques

DBI dans l'acide sulfurique concentré, l'oléum ou l'acide fluorosulfonique est utilisé pour les perbromations en une étape des composés aromatiques avec des substituants désactivants

Mécanisme D'action

Target of Action

Dibromoisocyanuric acid (DBI) is primarily used as a brominating agent in synthetic chemistry . It targets organic substrates, particularly those that are electron-deficient, such as nitrobenzene . The bromine atoms in DBI interact with these substrates, facilitating various chemical transformations.

Mode of Action

DBI acts by introducing bromine atoms to the rings of electron-deficient aromatics . This bromination process is a fundamental transformation in organic chemistry and is crucial for the development of modern coupling reactions . DBI’s brominating ability is higher than other existing brominating reagents, such as N-Bromosuccinimide (NBS) .

Biochemical Pathways

It’s known that dbi plays a significant role in synthetic chemistry, particularly in the bromination of organic molecules . Bromination is a key step in many synthetic pathways, leading to the production of a wide range of compounds, including pharmaceuticals and materials for industrial applications .

Result of Action

The primary result of DBI’s action is the bromination of organic substrates . This can lead to significant changes in the chemical structure and properties of the substrates, enabling the synthesis of a wide range of brominated compounds. These compounds can have various applications, from pharmaceuticals to materials science .

Action Environment

The efficacy and stability of DBI can be influenced by various environmental factors. For instance, DBI is typically stored under inert gas at low temperatures (2-8°C) to maintain its stability . Additionally, DBI’s reactivity can be affected by the presence of other substances in the reaction environment. For example, the use of concentrated sulfuric acid as a solvent can enhance the bromination process .

Safety and Hazards

DBI is classified as an oxidizing solid (Category 2), acute toxicity oral (Category 4), skin corrosion (Category 1B), serious eye damage (Category 1), short-term (acute) aquatic hazard (Category 1), and long-term (chronic) aquatic hazard (Category 1) . It may intensify fire, is harmful if swallowed, causes severe skin burns and eye damage, and is very toxic to aquatic life with long-lasting effects .

Orientations Futures

DBI is extremely important in chemistry due to its roles in organic synthesis as a starting compound . The development of modern coupling reactions has greatly increased the demand for brominating compounds as starting materials . Therefore, the use of DBI in bromination becomes very attractive and consistent with green chemistry principles .

Propriétés

IUPAC Name |

1,3-dibromo-1,3,5-triazinane-2,4,6-trione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3HBr2N3O3/c4-7-1(9)6-2(10)8(5)3(7)11/h(H,6,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHBCEKAWSILOOP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=O)NC(=O)N(C(=O)N1Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3HBr2N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00164717 | |

| Record name | Dibromoisocyanuric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00164717 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

286.87 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

15114-43-9 | |

| Record name | Dibromoisocyanuric acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015114439 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dibromoisocyanuric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00164717 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3-Dibromo-1,3,5-triazinane-2,4,6-trione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

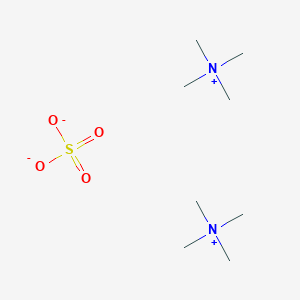

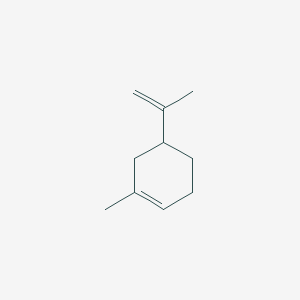

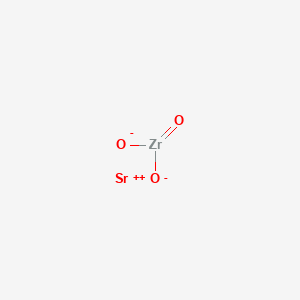

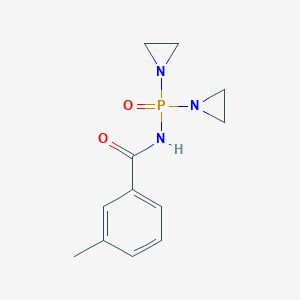

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.